molecular formula C9H7NS B3025459 4(1H)-Quinolinethione CAS No. 51812-96-5

4(1H)-Quinolinethione

Cat. No.: B3025459
CAS No.: 51812-96-5
M. Wt: 161.23 g/mol
InChI Key: ROYCCMJSURLMLI-UHFFFAOYSA-N
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Description

4(1H)-Quinolinethione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a sulfur atom in place of the oxygen atom found in the more common 4(1H)-quinolinone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Quinolinethione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of 4(1H)-quinoline. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 4(1H)-quinoline.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

1.1 Antimicrobial Properties

Quinolinones, including derivatives of 4(1H)-quinolinethione, are recognized for their broad-spectrum antimicrobial activity. They have been developed as synthetic alternatives to traditional antibiotics. Research indicates that these compounds can effectively combat various bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

1.2 Anticancer Activity

Recent studies have demonstrated that certain quinolin-4-ones exhibit cytotoxic effects against various cancer cell lines. The low toxicity and favorable pharmacokinetic profiles of these compounds make them promising candidates for anticancer drug development . For instance, modifications of existing quinolin-4-one structures have shown enhanced anticancer properties through targeted synthesis and structure-activity relationship studies .

1.3 Antiviral Applications

This compound derivatives have been explored for their antiviral properties, particularly against HIV. Elvitegravir, a quinoline-4-one derivative, functions by inhibiting HIV integrase, thereby preventing the integration of viral DNA into the host genome. This mechanism highlights the potential of quinoline derivatives in developing antiviral therapies .

Material Science Applications

3.1 Antioxidant Properties

Compounds related to this compound have shown potential as antioxidants and antidegradants in material science. Their ability to protect natural and synthetic materials from oxidative degradation is being investigated for applications in plastics and coatings .

3.2 Functionalization Potential

The versatility of this compound in terms of functionalization opens avenues for creating novel materials with tailored properties. The presence of multiple functional groups allows for the design of compounds with specific characteristics suitable for various industrial applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxicity of quinoline derivativesCertain derivatives showed significant activity against breast cancer cell lines, indicating potential for further development as anticancer agents
Synthesis MethodologyDeveloped efficient synthetic routes for this compoundHighlighted the effectiveness of cyclization reactions and thionation methods in producing high yields of desired compounds
Antioxidant ApplicationEvaluated antioxidant properties in polymer formulationsDemonstrated that quinoline derivatives could enhance the durability and lifespan of polymers exposed to oxidative stress

Mechanism of Action

The mechanism of action of 4(1H)-quinolinethione involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential chelating agent. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate cellular processes by affecting redox balance and enzyme function.

Comparison with Similar Compounds

4(1H)-Quinolinethione can be compared with other similar compounds, such as:

    4(1H)-Quinolinone: Unlike this compound, 4(1H)-quinolinone contains an oxygen atom instead of sulfur. This difference significantly affects their chemical reactivity and biological activity.

    2(1H)-Quinolinethione: This isomer has the sulfur atom at a different position, leading to variations in its chemical properties and applications.

    4(1H)-Quinolines: These compounds lack the sulfur atom and exhibit different reactivity patterns and biological activities.

Uniqueness: The presence of the sulfur atom in this compound imparts unique chemical properties, such as enhanced nucleophilicity and the ability to form strong metal-sulfur bonds. These characteristics distinguish it from its oxygen-containing analogs and other quinoline derivatives.

Biological Activity

4(1H)-Quinolinethione, a sulfur-containing derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and applications in treating various diseases.

Chemical Structure and Synthesis

This compound is characterized by a quinoline backbone with a thiol group at the 4-position. Its synthesis often involves the reaction of quinoline derivatives with sulfur-containing reagents. Various synthetic routes have been explored to optimize yield and purity, including bromination strategies that enhance the compound's reactivity and potential for further modifications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. For instance, studies have shown that derivatives of quinolin-4-ones can inhibit the growth of various fungal strains, demonstrating potential as antifungal agents . The structure-activity relationship (SAR) analyses reveal that specific substitutions on the quinoline ring can enhance antimicrobial efficacy.

Antimalarial Activity

The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. The optimization of 4(1H)-quinolone derivatives has led to the discovery of potent antimalarial agents with low nanomolar IC50 values against resistant strains . These studies highlight the importance of substituent patterns on the benzenoid ring in influencing the biological activity.

Antiviral Effects

This compound and its derivatives have also shown promising antiviral activity against several viruses, including HIV and SARS-CoV-2. The mechanism of action appears to involve inhibition of viral transcription and replication processes . Notably, compounds like Elvitegravir, derived from quinolone structures, have been developed as effective antiviral drugs.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological assays:

  • Antifungal Activity : A series of synthesized quinolinone derivatives were tested against eight fungal strains. Compounds with specific substitutions exhibited enhanced antifungal activity, with some achieving over 90% inhibition at low concentrations .
  • Antimalarial Efficacy : The ELQ series of 4(1H)-quinolone-3-diarylethers demonstrated remarkable activity against P. falciparum, outperforming standard treatments in both in vitro and in vivo models .
  • Antiviral Studies : Recent investigations into N-substituted 2-quinolonylacetohydrazides revealed their potential against SARS-CoV-2, showcasing the versatility of quinoline derivatives in combating viral infections .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Pathogen/ConditionIC50 ValuesReference
Antifungal4-Hydroxy-2-oxo-1,2-dihydroquinolineVarious fungal strains>90% inhibition
AntimalarialELQ-233Plasmodium falciparumLow nanomolar
AntiviralN-substituted 2-quinolonylacetohydrazidesSARS-CoV-2TBD

Properties

IUPAC Name

1H-quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCCMJSURLMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901675
Record name NoName_811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76076-27-2
Record name 4(1H)-Quinolinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Quinolinethione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Quinolinethione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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